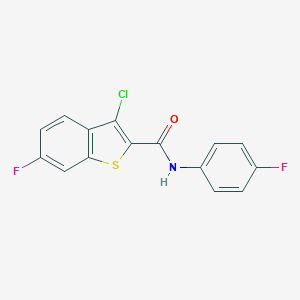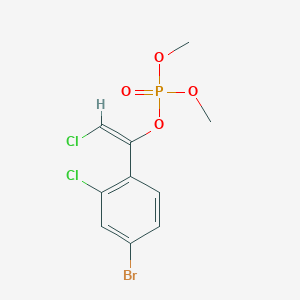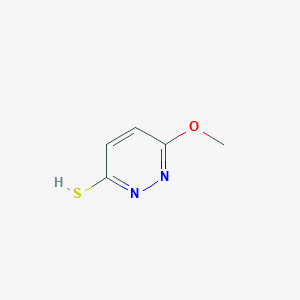
クルゼレン
概要
説明
Curzerene is a volatile, aromatic terpenoid found in many herbs and spices, such as Curcuma zeodaria . It is a bioactive isolate of Caribbean corals and is also found in myrrh . More specifically, it has been found to make up a significant portion - 12.97% - of the smoke produced from burning Commiphora myrrha oleo gum resin .
Molecular Structure Analysis
Curzerene has a molecular formula of C15H20O and a molecular weight of 216.32 . The structure is consistent with NMR analysis .Physical And Chemical Properties Analysis
Curzerene has a density of 1.0±0.1 g/cm3, a boiling point of 282.8±40.0 °C at 760 mmHg, and is poorly soluble in water . It has a flash point of 117.5±14.2 °C .科学的研究の応用
抗酸化活性
クルゼレンは、顕著な抗酸化作用を示します。 クルゼレンを豊富に含むEugenia unifloraからの精油に関する研究では、55.0 ± 6.6%の平均値でDPPHラジカルを阻害する能力が実証されました 。これは、クルゼレンが酸化ストレス関連疾患の治療のための植物療法的代替薬の開発に潜在力を持っていることを示唆しています。
抗炎症および鎮痛効果
研究では、クルゼレンに抗炎症および鎮痛効果が認められています。 特定の精油中のクルゼレンの存在は、鎮痛作用と関連付けられており、これは疼痛管理および炎症の治療に有益である可能性があります 。
抗菌作用
クルゼレンは、抗菌作用、特に抗菌および抗真菌活性を持っていることが発見されています。 これは、細菌および真菌によって引き起こされる感染症の治療を目的とした製剤にクルゼレンを含めるための候補となります 。
抗がんの可能性
クルゼレンの生物活性は、その潜在的な抗がん特性にまで及びます。 詳細なメカニズムはまだ調査中ですが、伝統医学におけるクルゼレンの役割は、がん治療研究における有望な道筋を示唆しています 。
抗リーシュマニア活性
クルゼレン豊富な油は、抗リーシュマニア活性を示しており、リーシュマニア感染症の対策におけるクルゼレンの使用を示唆しています。 この用途は、このような感染症が蔓延している熱帯地域で特に重要です 。
幼虫殺虫効果
この化合物は、幼虫殺虫効果を示しており、蚊の個体数を抑制し、それによって蚊媒介性疾患の蔓延を抑制する用途を示唆しています 。
季節変動研究
クルゼレンに関する研究では、植物におけるその季節変動を理解することに重点が置かれています。 この研究は、クルゼレンの抽出とさまざまな用途における利用を最適化するために不可欠です 。
抗ウイルス活性
クルゼレンは、特にウイルスのライフサイクルのさまざまな段階におけるその有効性という文脈において、その抗ウイルス活性について調査されてきました。 これは、抗ウイルス療法におけるクルゼレンの使用の可能性を開きます 。
作用機序
Target of Action
Curzerene, also known as Isogermafurene, primarily targets the Glutathione S-transferase A1 (GSTA1) . GSTA1 is an enzyme involved in the detoxification of harmful substances in the body. It plays a crucial role in the metabolism of xenobiotics and carcinogens .
Mode of Action
Curzerene interacts with its primary target, GSTA1, by inhibiting its mRNA and protein expression . This interaction leads to changes in the cellular activities, particularly in cancer cells, where it induces cell apoptosis .
Biochemical Pathways
Curzerene affects the mTOR pathway, a central regulator of cell metabolism, growth, proliferation, and survival . It inhibits the activation of the mTOR pathway and the expression of Matrix Metalloproteinase 9 (MMP9), a protein involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Result of Action
Curzerene exhibits significant antiproliferative effects on cancer cells. It inhibits the proliferation of cells in a time-dependent and dose-dependent manner . It also induces apoptosis, a process of programmed cell death, in cancer cells . In addition, it inhibits cell migration, thereby potentially preventing the spread of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Curzerene. For instance, the essential oil from E. uniflora leaves, which is rich in Curzerene, showed low toxicity to larvivorous fishes, backswimmers, and waterbugs, indicating that it can be safely used in aquatic environments . .
Safety and Hazards
生化学分析
Biochemical Properties
Curzerene interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the expression of Glutathione S-transferase A4 (GSTA4) mRNA and protein in U251 and U87 glioma cells . This interaction leads to a downregulation of the proliferation of these cells in a time- and dose-dependent manner .
Cellular Effects
Curzerene has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, curzerene treatment has been correlated with the induction of apoptosis and the inhibition of the mTOR pathway . It also inhibits the activation of matrix metalloproteinase 9 .
Molecular Mechanism
At the molecular level, curzerene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, curzerene inhibits the expression of GSTA4 mRNA and protein, which correlates with a downregulation of the proliferation of glioma cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, curzerene has shown to have significant effects on cellular function. It has been found to significantly inhibit tumor growth in nude mice and to prolong the survival time of tumor-bearing nude mice . This indicates that curzerene has limited toxicity and side effects in vivo .
Dosage Effects in Animal Models
The effects of curzerene vary with different dosages in animal models . For instance, tumor growth was significantly inhibited in SPC-A1 cell-bearing nude mice using curzerene (135 mg/kg daily) .
Metabolic Pathways
Curzerene is involved in various metabolic pathways. It has been suggested that among the Curcuma species, curzerene and beta-elemene might be upstream and downstream products in the synthetic pathway .
Transport and Distribution
Its ability to inhibit the expression of GSTA4 mRNA and protein in U251 and U87 glioma cells suggests that it can effectively penetrate these cells .
特性
IUPAC Name |
6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICAMHOOTMOHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17910-09-7 | |
| Record name | Isogermafurene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does curzerene exert its anti-cancer effects?
A1: Curzerene has shown antiproliferative effects against the SPC-A1 human lung adenocarcinoma cell line in both in vitro and in vivo models []. Research suggests that it induces cell cycle arrest at the G2/M phase and promotes apoptosis []. This effect is linked to the downregulation of glutathione S-transferase A4 (GSTA4) protein and mRNA expression [, ].
Q2: Are there other potential mechanisms of action for curzerene's biological activities?
A2: While the exact mechanism remains unclear, research suggests curzerene might interact with GABAergic and opioid systems, contributing to its anticonvulsant effects observed in mice models of pentylenetetrazol-induced seizures [].
Q3: What is the molecular formula and weight of curzerene?
A3: Curzerene has the molecular formula C15H20O and a molecular weight of 216.32 g/mol [].
Q4: What spectroscopic data is available for the structural characterization of curzerene?
A4: Curzerene's structure has been elucidated using various spectroscopic techniques including IR, NMR, and MS []. Two-dimensional NMR techniques, such as COSY and HSQC, have also been employed to assign carbon and proton signals [, ].
Q5: Does the drying process affect the curzerene content in Eugenia uniflora leaves?
A5: Yes, drying Eugenia uniflora leaves at ambient temperature and 45°C for specific durations (48 and 24 h, respectively) increased the essential oil yield, influencing the overall curzerene content [].
Q6: What is the impact of storage conditions on curzerene stability in Eugenia uniflora essential oil?
A6: While different packaging materials showed minimal impact, extended storage periods led to a decrease in the essential oil yield, likely impacting curzerene concentration [].
Q7: Does curzerene exhibit any catalytic activity?
A7: Currently, there is limited research exploring the catalytic properties of curzerene.
Q8: Have any computational studies been conducted on curzerene?
A8: Yes, molecular docking studies have been conducted to investigate the interaction of curzerene with potential drug targets. For instance, it showed interactions with the PI3K receptor in prostate cancer models []. It has also demonstrated promising binding affinities to COVID-19 targets such as the main protease, RNA-dependent RNA polymerase, and spike glycoprotein [].
Q9: What are the challenges associated with curzerene's formulation?
A9: Curzerene, like many terpenes, can be volatile and potentially susceptible to degradation. Further research is needed to develop suitable formulation strategies to enhance its stability, solubility, and bioavailability.
Q10: What is known about the safety profile of curzerene?
A11: While curzerene exhibits low toxicity in animal models at specific doses [], comprehensive toxicological studies are necessary to determine its long-term safety and potential adverse effects in humans.
Q11: Are there specific analytical methods for curzerene detection and quantification?
A12: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for identifying and quantifying curzerene in plant extracts and essential oils [, , ]. Other techniques include high-performance liquid chromatography (HPLC) [, ] and high-performance centrifugal partition chromatography (HPCPC) [].
Q12: Have any biomarkers been linked to curzerene's efficacy?
A12: Currently, research on biomarkers associated with curzerene's therapeutic efficacy is limited and warrants further investigation.
Q13: What is known about the environmental impact and degradation of curzerene?
A13: Detailed studies regarding the environmental fate and ecotoxicological effects of curzerene are scarce and require further exploration.
Q14: How is the quality of curzerene-containing products controlled?
A14: Standardized analytical methods, like GC-MS and HPLC, are crucial for quality control. These methods allow for accurate identification and quantification of curzerene, ensuring the consistency and safety of products containing this compound.
Q15: Is there a historical context for the use of curzerene?
A17: Curzerene is a component of plants traditionally used in various cultures for their medicinal properties [, ]. For instance, Curcuma zedoaria has been used in traditional Chinese medicine for its purported benefits in treating various ailments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)

![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)

![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)

![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)


![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)

![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
